molecular formula C29H31N3O7 B13386744 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid

Cat. No.: B13386744
M. Wt: 533.6 g/mol
InChI Key: MMTXNFCOCXSDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine-2-carboxylic acid core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a benzofuro[3,2-d]pyrimidin-4-yloxy moiety at the 4-position. The benzofuropyrimidine system is further substituted with a 4-propan-2-yloxyphenyl group at the 2-position. The Boc group enhances stability and modulates lipophilicity, while the propan-2-yloxyphenyl substituent contributes steric bulk and electron-donating properties. Structurally, it combines a rigid benzofuropyrimidine scaffold with a flexible pyrrolidine ring, enabling both hydrophobic interactions and hydrogen bonding via the carboxylic acid group .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O7/c1-16(2)36-18-12-10-17(11-13-18)25-30-23-20-8-6-7-9-22(20)38-24(23)26(31-25)37-19-14-21(27(33)34)32(15-19)28(35)39-29(3,4)5/h6-13,16,19,21H,14-15H2,1-5H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTXNFCOCXSDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC(N(C4)C(=O)OC(C)(C)C)C(=O)O)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This compound belongs to a class of molecules known for their diverse pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is C29H31N3O7C_{29}H_{31}N_{3}O_{7}, with a molecular weight of 533.6 g/mol. Its structure includes:

  • Pyrrolidine core : This five-membered nitrogen-containing ring is often associated with various biological activities.
  • Carboxylic acid group : Known for its role in biological interactions and solubility.
  • Ether linkage : Contributes to the stability and reactivity of the molecule.
  • Benzofuro-pyrimidine moiety : This fused ring system is significant for its potential interactions with biological targets.

Potential Biological Activities

Compounds with similar structures to 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid have been studied for various biological activities, including:

  • Anticancer Activity : Many derivatives of pyrrolidine and benzofuro-pyrimidine are reported to inhibit cancer cell proliferation. For instance, studies have shown that modifications in the structure can significantly enhance antiproliferative effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells .
  • Antimicrobial Properties : Similar compounds have demonstrated activity against bacterial pathogens, suggesting that this compound may also possess antimicrobial effects. The presence of specific functional groups can enhance the ability to inhibit bacterial growth, which is critical in addressing antibiotic resistance .
  • Anti-inflammatory Effects : Research indicates that compounds featuring pyrrolidine and related structures can exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique AspectsBiological Activity
1-Boc-pyrrolidine-3-carboxylic acidSimple pyrrolidine with carboxylic acidLacks complex aromatic systemsModerate anticancer activity
5-Methylpyrrolidine derivativesSimilar ring structureVarying substituents on the ringEnhanced antibacterial properties
Benzofuro-pyrimidinesCommon aromatic frameworksFocused on different nitrogen positionsNotable antifungal activity

This table highlights how variations in structure can lead to differences in biological activity. The unique combination of functionalities in the target compound may confer distinct properties that warrant further investigation.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of compounds similar to 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid . For example:

  • Anticancer Studies : A series of pyrrolo[3,2-d]pyrimidines were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that certain substitutions significantly enhanced their potency against specific cancer types .
  • Antimicrobial Screening : Compounds with similar benzofuro-pyrimidine structures were evaluated for their antibacterial activity against ESKAPE pathogens. The findings revealed varying degrees of effectiveness, underscoring the importance of structural modifications in enhancing bioactivity .

Comparison with Similar Compounds

Structural Analogues with Benzofuropyrimidine Moieties

  • 1-(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid ():
    • Key Differences : Lacks the Boc group and 4-propan-2-yloxyphenyl substituent. The ethyl group on the benzofuropyrimidine reduces steric hindrance compared to the target compound.
    • Implications : Lower molecular weight (~350–400 g/mol vs. ~500 g/mol for the target compound) and increased polarity due to the absence of the Boc group. Likely reduced metabolic stability .

Pyrrolidine Derivatives with Aromatic Substitutions

  • 4-(4-Methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid (): Key Differences: Methoxyphenyl substituent instead of benzofuropyrimidine. The methoxy group is smaller and less lipophilic than the propan-2-yloxyphenyl group. Higher solubility in polar solvents .

Pyridin-2(1H)-one Derivatives ():

  • Key Differences: Pyridinone core versus benzofuropyrimidine. Bromophenyl or methoxyphenyl substituents in pyridinones differ in electronic effects (electron-withdrawing vs. electron-donating).
  • Implications: Pyridinones exhibit antioxidant activity (up to 79.05% radical scavenging), whereas the target compound’s benzofuropyrimidine core may target kinases or nucleic acid-binding proteins .

Pyrrolidine-2-carboxamides ():

  • Key Differences : Carboxamide vs. carboxylic acid functional group. Benzyl or siloxy protecting groups instead of Boc.
  • Implications : Carboxamides are less acidic and may exhibit altered binding affinities. The Boc group in the target compound enhances lipophilicity (predicted logP ~4.0) compared to polar carboxamides .

Piperidine-Based Compounds ():

  • Key Differences : Six-membered piperidine ring vs. five-membered pyrrolidine. Hydroxyl and diphenylmethyl groups in piperidine derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound, and what catalysts or solvents are most effective?

  • Methodological Answer : Synthesis optimization requires evaluating reaction conditions such as temperature, catalyst choice, and solvent polarity. For benzofuropyrimidine derivatives, palladium or copper catalysts are commonly employed to mediate coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl-aryl bonds) . Solvents like dimethylformamide (DMF) or toluene are preferred due to their ability to stabilize intermediates and enhance reaction yields. For example, cyclization steps may require anhydrous conditions to prevent hydrolysis of sensitive groups like the tert-butoxycarbonyl (Boc) protecting moiety . Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures can isolate the target compound with >95% purity .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and confirms substituent positions, particularly for the pyrrolidine and benzofuropyrimidine moieties . Mass spectrometry (ESI-MS or MALDI-TOF) validates the molecular ion peak and detects synthetic byproducts. For example, a discrepancy in the expected [M+H]+ peak may indicate incomplete deprotection of the Boc group .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K with Cu-Kα radiation (λ = 1.54178 Å) provides angstrom-level resolution of bond lengths and dihedral angles. For related pyrrolidine-carboxylic acid derivatives, SC-XRD has confirmed the equatorial orientation of bulky substituents (e.g., benzofuropyrimidine) to minimize steric strain, with mean C–C bond deviations <0.003 Å . Data refinement using SHELXL or Olex2 software resolves disorder in flexible regions (e.g., the propan-2-yloxy group), ensuring accurate thermal ellipsoid modeling .

Q. What strategies are effective for analyzing contradictory biological activity data across in vitro assays?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH) or compound aggregation. Researchers should:

  • Perform dose-response curves in triplicate with positive controls (e.g., staurosporine for kinase inhibition).
  • Use dynamic light scattering (DLS) to detect nanoaggregates at >10 µM concentrations.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodological Answer : Systematic modifications to the benzofuropyrimidine core (e.g., halogenation at C-5) or pyrrolidine substituents (e.g., replacing propan-2-yloxy with cyclopropylmethoxy) can enhance target binding. Computational docking (AutoDock Vina) into homology models of the target protein identifies key hydrophobic pockets. For example, substituting the 4-propan-2-yloxyphenyl group with a 4-fluorophenyl group improved LogP by 0.5 units, correlating with increased membrane permeability in MDCK cell assays .

Methodological Challenges

Q. How should researchers mitigate hazards associated with handling this compound in the lab?

  • Methodological Answer : Safety protocols include:

  • Using fume hoods and PPE (nitrile gloves, lab coats) due to potential irritant properties (H315, H319) .
  • Storing the compound at 2–8°C under argon to prevent hydrolysis of the ester/carboxylic acid groups .
  • Neutralizing spills with sodium bicarbonate and disposing of waste via incineration (UN 3077) .

Q. What steps are critical for troubleshooting low yields in the final coupling step?

  • Methodological Answer : Low yields (<40%) in the pyrrolidine-benzofuropyrimidine coupling may result from:

  • Incomplete activation of the carboxylic acid (use HATU or EDCI/HOBt instead of DCC).
  • Steric hindrance at the coupling site (switch from THF to DMF to improve solubility).
  • Competing side reactions (e.g., epimerization at C-2 of pyrrolidine; monitor via chiral HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.